Terconazole

Catalog No.
S544951
CAS No.
67915-31-5
M.F
C26H31Cl2N5O3
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terconazole

CAS Number

67915-31-5

Product Name

Terconazole

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1

InChI Key

BLSQLHNBWJLIBQ-OZXSUGGESA-N

SMILES

Array

solubility

1.16e-02 g/L

Synonyms

1-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine, Fungistat, Gyno-Terazol, R 42470, Terazol, terconazole

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

The exact mass of the compound Terconazole is 531.1804 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760361. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of 1-(4-\{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy\}phenyl)-4-isopropylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Terconazole (CAS: 67915-31-5) is a highly lipophilic triazole antifungal active pharmaceutical ingredient (API) with a Log P of 3.51, primarily utilized in topical and intravaginal formulations [1]. Unlike earlier-generation imidazole derivatives, its triazole ketal structure provides enhanced target specificity for fungal cytochrome P450 (14α-demethylase) while minimizing off-target mammalian CYP450 inhibition[1]. For formulation scientists and procurement teams, Terconazole's specific physicochemical profile—characterized by low baseline aqueous solubility but high compatibility with advanced lipid-based nanocarriers, micro-sponges, and proniosomal gels—makes it a high-value API for engineering sustained-release mucosal and dermal delivery systems [1].

Substituting Terconazole with older imidazole antifungals (such as miconazole or clotrimazole) or systemic triazoles (like fluconazole) fundamentally alters both formulation behavior and toxicological profiles [1]. Imidazoles exhibit significantly higher cross-reactivity with mammalian CYP3A4, increasing the risk of localized toxicity and drug-drug interactions in mucosal applications [1]. Conversely, while fluconazole is a triazole, its hydrophilic nature and rising resistance rates among non-albicans Candida species limit its utility in topical mucosal formulations. Terconazole’s distinct lipophilic tail and triazole core ensure a firmer, longer-lasting bond to the fungal membrane-bound enzyme, requiring specific non-ionic surfactant or micellar formulation strategies that cannot be seamlessly swapped with standard imidazole excipient matrices [2].

Superior Mammalian CYP3A4 Selectivity vs. Imidazole Alternatives

When evaluating APIs for mucosal applications, minimizing mammalian cytochrome P450 inhibition is critical to reducing drug-drug interactions. Imidazole-class comparators, such as clotrimazole, potently inhibit human CYP3A4 with an IC50 of 0.18 µM. In contrast, triazole-containing compounds like Terconazole exhibit little to no significant inhibition of human CYP3A enzymes at comparable concentrations, selectively targeting fungal 14α-demethylase instead [1].

Evidence DimensionHuman CYP3A4 Inhibition (IC50)
Target Compound DataMinimal to no inhibition at standard assay concentrations
Comparator Or BaselineClotrimazole (Imidazole baseline): 0.18 µM IC50
Quantified DifferenceOrders of magnitude lower mammalian enzyme inhibition for the triazole class
ConditionsRecombinant purified human CYP3A4 binding assay

Procuring Terconazole over imidazoles significantly de-risks topical formulations by minimizing off-target mammalian enzyme inhibition and associated localized toxicity.

High Responsiveness to Micro-Sponge Solubility Enhancement

Terconazole's inherent aqueous insolubility (approximately 83.42 µg/mL) can be a formulation bottleneck, but it is highly responsive to advanced encapsulation. When formulated into optimized micro-sponges (using Eudragit L100 and Polyvinyl Alcohol), Terconazole achieves a saturation solubility of 752.26 µg/mL. Furthermore, the 1-hour dissolution rate jumps to 92.85% for the micro-sponge formulation compared to just 33.54% for the pure API powder [1].

Evidence DimensionSaturation Solubility & 1-Hour Dissolution
Target Compound Data752.26 µg/mL solubility; 92.85% dissolution (Optimized Micro-sponge F15)
Comparator Or Baseline83.42 µg/mL solubility; 33.54% dissolution (Pure Terconazole Powder)
Quantified Difference9-fold increase in solubility; 2.7-fold increase in 1-hour dissolution
ConditionsQuasi-emulsion solvent diffusion technique; in vitro dissolution assay

Demonstrates that Terconazole's challenging solubility profile can be aggressively engineered, making it a highly viable candidate for high-efficiency, rapid-release topical R&D.

Enhanced Dermal Accumulation via Polymeric Mixed Micelles (PMMs)

For cutaneous applications, tissue penetration is a primary selection criterion. Terconazole loaded into optimized Polymeric Mixed Micelles (PMMs enriched with Cremophor EL) demonstrated a Local Accumulation Efficiency (LAE) of 3.90 in ex vivo skin permeation models. This is vastly superior to the LAE of 0.44 observed for a standard Terconazole aqueous suspension, proving the API's excellent compatibility with micellar penetration enhancers [1].

Evidence DimensionLocal Accumulation Efficiency (LAE) in Skin
Target Compound Data3.90 ± 0.24 (Optimized PMM Formulation F7)
Comparator Or Baseline0.44 ± 0.10 (Standard Terconazole Suspension)
Quantified Difference8.8-fold higher local accumulation efficiency
ConditionsEx vivo dermal permeation assessment using Pluronic/Cremophor EL micelles

Justifies the procurement of Terconazole for advanced dermatological products, as it readily integrates with micellar systems to overcome its baseline skin permeation limits.

Ultra-Low Concentration Threshold for Morphogenetic Inhibition

A key procurement advantage of Terconazole is its high fungistatic potency at trace concentrations, which allows for low-dose final formulations (typically 0.4% to 0.8%). At concentrations as low as 10^-8 M (approximately 5.3 ng/mL), Terconazole actively disrupts yeast morphology, inducing dense lipophilic bodies along the cell membrane and completely inhibiting the transformation of yeast cells into their pathogenic mycelial form [1].

Evidence DimensionMinimum Concentration for Morphological Disruption
Target Compound Data10^-8 M (5.3 ng/mL)
Comparator Or BaselineStandard fungistatic baselines (typically in the µg/mL range for older azoles)
Quantified DifferenceActive disruption at nanogram-per-milliliter concentrations
ConditionsIn vitro electron microscopy observation of Candida albicans

The ultra-low active concentration threshold reduces the total API volume required per unit dose, optimizing raw material costs for commercial-scale manufacturing.

Advanced Intravaginal Delivery Systems (Proniosomal Gels & Creams)

Because Terconazole features a highly lipophilic tail and a specific pKa profile, it is exceptionally well-suited for integration into sustained-release intravaginal matrices, such as proniosomal gels and lipid-based creams. Its lack of mammalian CYP3A4 inhibition ensures that these prolonged-contact formulations do not induce systemic toxicity, making it a highly differentiated choice over older imidazoles for mucosal R&D[1].

Cutaneous Nanocarrier Formulations for Dermatophytosis

Terconazole's high responsiveness to solubility enhancement via micro-sponges and Polymeric Mixed Micelles (PMMs) positions it as a highly viable API for next-generation cutaneous therapeutics. Formulators can leverage its 9-fold solubility increase in engineered carriers to develop high-penetration topical gels that outperform standard aqueous suspensions in local accumulation efficiency [2].

Low-Dose, High-Potency Antimycotic Manufacturing

Due to its ability to halt morphogenetic transformation at concentrations as low as 5.3 ng/mL, Terconazole is a highly efficient API for manufacturers aiming to produce low-dose (0.4%–0.8%) antifungal creams. This extreme potency reduces the overall API payload required per tube, streamlining supply chain economics while maintaining clinical-grade efficacy against resistant yeast strains [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Exact Mass

531.1803953 Da

Monoisotopic Mass

531.1803953 Da

Heavy Atom Count

36

LogP

4.5
4.5

Appearance

Solid powder

Melting Point

126.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KJ2VE664U

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (59.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (42.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (40.43%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of candidiasis (a yeast-like fungal infection) of the vulva and vagina.
FDA Label

Drug Classes

Breast Feeding; Lactation; Anti-Infective Agents; Antifungal Agents;

Pharmacology

Terconazole is a triazole antifungal agent available for intravaginal use. It is structurally related to imidazole-derivative antifungal agents, although terconazole and other triazoles have 3 nitrogens in the azole ring. By inhibiting the 14-alpha-demethylase (lanosterol 14-alpha-demethylase), Terconazole inhibits ergosterol synthesis. Depletion of ergosterol in fungal membrane disrupts the structure and many functions of fungal membrane leading to inhibition of fungal growth.
Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AG - Triazole derivatives
G01AG02 - Terconazole

Mechanism of Action

Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth.

Pictograms

Irritant

Irritant

Other CAS

67915-31-5

Absorption Distribution and Excretion

Following intravaginal administration of terconazole in humans, absorption ranged from 5-8% in three hysterectomized subjects and 12-16% in two non-hysterectomized subjects with tubal ligations
Following oral (30 mg) administration of 14C-labelled terconazole, excretion of radioactivity was both by renal (32-56%) and fecal (47-52%) routes.

Metabolism Metabolites

Systemically absorbed drug appears to be rapidly and extensively metabolized. Terconazole primarily undergoes oxidatative N- and O-dealkylation, dioxolane ring cleavage, and conjugation.

Wikipedia

Terconazole

Biological Half Life

6.9 hours (range 4.0-11.3)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Tolman EL, Isaacson DM, Rosenthale ME, McGuire JL, Van Cutsem J, Borgers M, Van den Bossche H. Anticandidal activities of terconazole, a broad-spectrum antimycotic. Antimicrob Agents Chemother. 1986 Jun;29(6):986-91. doi: 10.1128/aac.29.6.986. PMID: 3729366; PMCID: PMC180489.

2. Sood G, Nyirjesy P, Weitz MV, Chatwani A. Terconazole cream for non-Candida albicans fungal vaginitis: results of a retrospective analysis. Infect Dis Obstet Gynecol. 2000;8(5-6):240-3. doi: 10.1155/S1064744900000351. PMID: 11220485; PMCID: PMC1784691.

3. Cauwenbergh G, Vanden Bossche H. Terconazole. Pharmacology of a new antimycotic agent. J Reprod Med. 1989 Aug;34(8 Suppl):588-92. PMID: 2677363.

4. Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988 Apr;1(2):187-217. doi: 10.1128/cmr.1.2.187. PMID: 3069196; PMCID: PMC358042.

5. Maertens JA. History of the development of azole derivatives. Clin Microbiol Infect. 2004 Mar;10 Suppl 1:1-10. doi: 10.1111/j.1470-9465.2004.00841.x. PMID: 14748798.

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